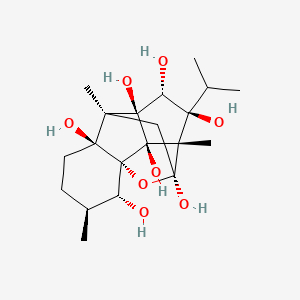
Racémi-tyrosine
Vue d'ensemble
Description
La racémétyrosine, également connue sous le nom de D,L-alpha-métyrosine, est un acide aminé racémique modifié chimiquement. Il s’agit d’un composé en phase clinique doté d’une activité anticancéreuse large. La racémétyrosine est utilisée dans diverses applications thérapeutiques, en particulier en oncologie, où elle perturbe le métabolisme des cellules cancéreuses .
Mécanisme D'action
La racémétyrosine exerce ses effets en imitant la tyrosine et en inhibant la tyrosine hydroxylase, une enzyme impliquée dans la synthèse des catécholamines. Cette inhibition entraîne l’appauvrissement des catécholamines, perturbant le métabolisme des cellules cancéreuses et induisant la mort cellulaire. Les cibles moléculaires comprennent la tyrosine hydroxylase et les voies liées au métabolisme des acides aminés .
Composés similaires :
Métyrosine : Un inhibiteur de la tyrosine hydroxylase utilisé pour contrôler les symptômes de la stimulation sympathique excessive.
Tyrosine : Un acide aminé naturel impliqué dans la synthèse des protéines et la production de neurotransmetteurs.
Phénylalanine : Un autre acide aminé qui sert de précurseur à la tyrosine.
Comparaison : La racémétyrosine est unique par sa double forme (formes D et L) et son application spécifique en oncologie. Contrairement à la métyrosine, qui est principalement utilisée pour contrôler la stimulation sympathique, la racémétyrosine a des applications anticancéreuses plus larges. Comparée à la tyrosine et à la phénylalanine, la racémétyrosine est modifiée chimiquement pour améliorer ses effets thérapeutiques .
Applications De Recherche Scientifique
La racémétyrosine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier le métabolisme des acides aminés et l’inhibition enzymatique.
Biologie : Investigué pour son rôle dans la perturbation du métabolisme des acides aminés dans les cellules cancéreuses.
Médecine : Exploré comme agent thérapeutique en oncologie pour ses propriétés anticancéreuses.
Industrie : Utilisé dans le développement de nouvelles thérapies anticancéreuses et d’inhibiteurs métaboliques
Safety and Hazards
Metirosine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Side effects are generally mild and self-limited, with sedation in a majority of patients .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Racemetirosine plays a crucial role in biochemical reactions by inhibiting the enzyme tyrosine 3-monooxygenase . This enzyme is involved in the synthesis of catecholamines, a group of hormones that includes epinephrine, norepinephrine, and dopamine . By inhibiting this enzyme, Racemetirosine can effectively control the production of these hormones .
Cellular Effects
The effects of Racemetirosine on cells are primarily related to its impact on catecholamine synthesis . By inhibiting the production of these hormones, Racemetirosine can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Racemetirosine exerts its effects at the molecular level by inhibiting the enzyme tyrosine 3-monooxygenase . This enzyme is responsible for the conversion of tyrosine to L-DOPA, a precursor to catecholamines . It is hypothesized that Racemetirosine competes with tyrosine at the tyrosine-binding site, causing inhibition of tyrosine hydroxylase .
Metabolic Pathways
Racemetirosine is involved in the catecholamine biosynthetic pathway . It inhibits the enzyme tyrosine 3-monooxygenase, which is responsible for the conversion of tyrosine to L-DOPA, a precursor to catecholamines .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La racémétyrosine est synthétisée par une série de réactions chimiques impliquant la modification de l’acide aminé tyrosine. La voie de synthèse implique généralement la racémisation de la tyrosine pour produire un mélange de formes D et L. Les conditions de réaction comprennent l’utilisation de catalyseurs et de solvants spécifiques pour faciliter le processus de racémisation .
Méthodes de production industrielle : La production industrielle de la racémétyrosine implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes de purification telles que la cristallisation et la chromatographie pour isoler le mélange racémique souhaité .
Analyse Des Réactions Chimiques
Types de réactions : La racémétyrosine subit diverses réactions chimiques, notamment :
Oxydation : La racémétyrosine peut être oxydée pour former les quinones correspondantes.
Réduction : Elle peut être réduite pour former des dérivés dihydro.
Substitution : La racémétyrosine peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les conditions varient en fonction du substituant, mais impliquent généralement l’utilisation de catalyseurs et de solvants spécifiques.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent les quinones, les dérivés dihydro et les composés de racémétyrosine substitués .
Comparaison Avec Des Composés Similaires
Metyrosine: An inhibitor of tyrosine hydroxylase used to control symptoms of excessive sympathetic stimulation.
Tyrosine: A natural amino acid involved in protein synthesis and neurotransmitter production.
Phenylalanine: Another amino acid that serves as a precursor to tyrosine.
Comparison: Racemetyrosine is unique in its dual form (D- and L- forms) and its specific application in oncology. Unlike metyrosine, which is primarily used for controlling sympathetic stimulation, racemetyrosine has broader anticancer applications. Compared to tyrosine and phenylalanine, racemetyrosine is chemically modified to enhance its therapeutic effects .
Propriétés
IUPAC Name |
2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTGHBARYWONDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859529 | |
| Record name | alpha-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658-48-0, 620-30-4 | |
| Record name | α-Methyl-p-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=658-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Racemetirosine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Racemetyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tyrosine, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Racemetirosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RACEMETYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88TTO174Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-4-amino-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]-N-(phenylmethyl)butanamide](/img/structure/B1680340.png)
![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)
![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)

![(2S)-3-[4-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]phenyl]-N-[2-[[(2R)-2-aminopropanoyl]amino]acetyl]-2-[2-[hydroxy(methyl)amino]propyl-methylamino]propanamide](/img/structure/B1680346.png)





![1-[(2-Methyl-1-benzofuran-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B1680356.png)



